molecular formula C23H26N2O6S B2681764 ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate CAS No. 847487-50-7

ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate

Cat. No. B2681764
CAS RN: 847487-50-7
M. Wt: 458.53
InChI Key: KUKOPVLWXIUEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]thiazepin-5(2H)-one moiety, which is a type of heterocyclic compound . It also has a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups .

Scientific Research Applications

Synthesis and Chemical Transformations

A significant area of research involves the synthesis and chemical transformations of related compounds. For instance, Khalaj and Adibpour (2008) described the alkoxide-promoted ring expansion and cyclization processes leading to new 3-carboxylates and 3-carboxanilides of 7,8-dimethoxy-4-hydroxy-2,5-dihydrobenzo[f][1,2]thiazepine-1,1-dioxide, showcasing the chemical versatility of thiazepine derivatives (Khalaj & Adibpour, 2008). Similarly, Patel, Mistry, and Desai (2009) worked on the synthesis and antimicrobial studies of 4-oxo-thiazolidine derivatives, demonstrating the potential for developing antimicrobial agents from similar structural frameworks (Patel, Mistry, & Desai, 2009).

Antioxidant and Antimicrobial Activities

The exploration of antioxidant and antimicrobial properties forms another core area of research. Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and assessed their antimicrobial activity, underlining the potential pharmaceutical applications of these compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Gupta, Devi, and Kishore (2012) reported on the synthesis of pyrido-annulated analogs of 1,5-benzothiazepines, indicating the medicinal interest in these compounds due to their potential pharmacological properties (Gupta, Devi, & Kishore, 2012).

Structural and Molecular Studies

Research has also focused on the structural and molecular aspects of thiazepine derivatives and their analogs. For example, Faty, Youssef, and Ayman M. S. Youssef (2011) conducted a study on microwave-assisted synthesis and unusual coupling of novel pyrido[3,2-f][1,4]thiazepines, showcasing innovative methods for producing complex thiazepine derivatives with potential utility in various applications (Faty, Youssef, & Ayman M. S. Youssef, 2011).

properties

IUPAC Name

ethyl 2-[[2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-4-31-23(28)13-24-21(26)14-25-16-7-5-6-8-19(16)32-20(12-22(25)27)15-9-10-17(29-2)18(11-15)30-3/h5-11,20H,4,12-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKOPVLWXIUEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)CC(SC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate

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